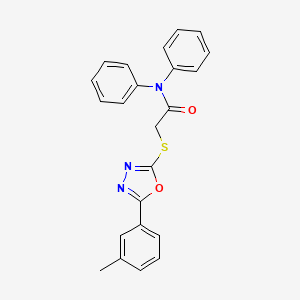

N,N-Diphenyl-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Beschreibung

Eigenschaften

Molekularformel |

C23H19N3O2S |

|---|---|

Molekulargewicht |

401.5 g/mol |

IUPAC-Name |

2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N,N-diphenylacetamide |

InChI |

InChI=1S/C23H19N3O2S/c1-17-9-8-10-18(15-17)22-24-25-23(28-22)29-16-21(27)26(19-11-4-2-5-12-19)20-13-6-3-7-14-20/h2-15H,16H2,1H3 |

InChI-Schlüssel |

VHRMUBCZNVPOQJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism

Iodine acts as both an oxidant and a Lewis acid catalyst, facilitating the cyclization of the aroylhydrazide with acetonitrile. The reaction proceeds via:

-

Formation of a thioimidate intermediate through nucleophilic attack of the hydrazide nitrogen on acetonitrile.

-

Iodine-mediated dehydrogenation to generate the oxadiazole ring.

This method achieves 50–82% yields under mild conditions (room temperature, 12–24 hours), with acetonitrile serving as a dual solvent and reagent.

| Alcohol | Reaction Time (h) | Yield (%) |

|---|---|---|

| Methanol | 6 | 85 |

| Ethanol | 5 | 88 |

| n-Propanol | 4 | 90 |

| n-Butanol | 5 | 87 |

Amidation of Esters

The ester intermediate undergoes ammonolysis using gaseous NH₃ in methanol at 0–25°C. This step proceeds via nucleophilic acyl substitution, yielding the acetamide with:

Coupling of Oxadiazole and Thioacetamide Moieties

The final step involves linking the 5-(m-tolyl)-1,3,4-oxadiazole-2-thiol to the N,N-diphenylacetamide core. Two approaches dominate:

Nucleophilic Aromatic Substitution

The oxadiazole-thiolate anion attacks a chloroacetamide derivative under basic conditions:

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction couples the thiol and alcohol groups using:

Optimization Strategies

Catalytic Enhancements

Solvent Effects

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 75 |

| DMSO | 46.7 | 72 |

| THF | 7.6 | 68 |

Polar aprotic solvents enhance nucleophilicity of thiolate ions, improving coupling efficiency.

Challenges and Limitations

-

Regioselectivity : Competing 1,2,4-oxadiazole formation occurs if reaction temperatures exceed 100°C.

-

Purification Complexity : Chromatography is required to separate N,N-diphenyl byproducts, reducing scalability.

-

Moisture Sensitivity : Thioacetamide intermediates hydrolyze readily, necessitating anhydrous conditions .

Analyse Chemischer Reaktionen

Arten von Reaktionen

N,N-Diphenyl-2-((5-(m-Tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann zu Sulfoxiden oder Sulfonen oxidiert werden, abhängig vom verwendeten Oxidationsmittel.

Reduktion: Reduktionsreaktionen können den Oxadiazolring in andere heterozyklische Strukturen umwandeln.

Substitution: Die aromatischen Ringe in der Verbindung können elektrophilen oder nukleophilen Substitutionsreaktionen unterliegen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, m-Chlorperbenzoesäure und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden typischerweise Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Reagenzien wie Halogene, Nitrierungsmittel oder Sulfonierungsmittel können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide und Sulfone.

Reduktion: Reduzierte heterozyklische Verbindungen.

Substitution: Verschiedene substituierte aromatische Derivate.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

N,N-Diphenyl-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has demonstrated promising anticancer properties in various studies. For instance, a derivative with a similar oxadiazole structure showed significant growth inhibition against several cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) exceeding 85% in some cases .

Case Study: In Vitro Evaluation

A comprehensive study evaluated the compound's efficacy against multiple cancer cell lines using the MTT assay. The results indicated that the compound exhibited cytotoxic effects at concentrations as low as 50 µM, significantly affecting cell viability compared to untreated controls .

Antimicrobial Properties

The compound has also been studied for its antimicrobial activity. Research indicates that derivatives of oxadiazole compounds possess varying degrees of antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 |

| Compound B | Escherichia coli | 12 |

| N,N-Diphenyl... | Pseudomonas aeruginosa | 10 |

Antitubercular Activity

In addition to its anticancer and antimicrobial properties, this compound has shown potential as an antitubercular agent. Studies have demonstrated that compounds containing the oxadiazole moiety exhibit inhibitory action against Mycobacterium tuberculosis, with some derivatives achieving minimum inhibitory concentrations (MICs) in the low micromolar range .

Case Study: In Vivo Assessment

In vivo studies involving murine models have confirmed the antitubercular efficacy of similar oxadiazole derivatives. These studies assessed the compounds' ability to reduce bacterial load in infected tissues and their impact on survival rates among treated subjects .

Wirkmechanismus

The mechanism of action of N,N-Diphenyl-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity. In materials science, the compound’s electronic properties are exploited to enhance the performance of electronic devices.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The physicochemical properties of 1,3,4-oxadiazole derivatives are highly dependent on substituents. Below is a comparative analysis with structurally related compounds:

Key Observations :

- Substituent Position : The meta-tolyl group in the target compound likely enhances solubility compared to ortho-tolyl derivatives (e.g., ) due to reduced steric hindrance.

- Electron-Donating vs. Electron-Withdrawing Groups : The m-tolyl (electron-donating) group contrasts with halogenated analogs (e.g., 4-chlorophenyl in ), which may improve metabolic stability but reduce electrophilic reactivity.

- Melting Points : Derivatives with rigid aromatic acetamide substituents (e.g., benzothiazol-2-yl in ) exhibit higher melting points (>190°C) compared to alkyl-linked analogs.

Biologische Aktivität

N,N-Diphenyl-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C23H19N3O2S |

| Molecular Weight | 401.5 g/mol |

| IUPAC Name | 2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N,N-diphenylacetamide |

| CAS Number | 332387-69-6 |

Synthesis

The synthesis of this compound typically involves multiple steps. A common method includes the reaction of N,N-diphenylacetamide with 5-(m-tolyl)-1,3,4-oxadiazole-2-thiol in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures. The resulting compound has been utilized as a building block for more complex molecular structures in various applications.

Antimicrobial Properties

Research indicates that compounds containing oxadiazole rings exhibit notable antimicrobial activity. For instance, studies have shown that derivatives similar to this compound demonstrate significant activity against various pathogens. In vitro evaluations have reported minimum inhibitory concentration (MIC) values that suggest effective antibacterial properties .

Cytotoxic Activity

The cytotoxic effects of oxadiazole derivatives have been extensively studied. One study evaluated the cytotoxic activity of several new derivatives against HeLa and MCF-7 cell lines using the MTT assay. The results indicated that certain derivatives exhibited IC50 values as low as 29 μM against the HeLa cell line, suggesting strong anticancer potential . The mechanism behind this activity is believed to involve interactions with specific cellular targets, potentially leading to apoptosis in cancer cells.

The biological activity of this compound is attributed to its structural features. The oxadiazole ring and thioacetamide moiety are crucial for its interaction with biological targets. These interactions can disrupt cellular processes and contribute to the compound's cytotoxic and antimicrobial effects .

Case Studies

- Anticancer Activity : In a study examining various oxadiazole derivatives, it was found that modifications in the structure could significantly enhance cytotoxicity against cancer cell lines. Compounds with increased lipophilicity showed improved tissue permeability and higher efficacy against tumor cells .

- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of similar compounds revealed synergistic effects when combined with traditional antibiotics like Ciprofloxacin and Ketoconazole. These findings highlight the potential for developing new therapeutic strategies using oxadiazole derivatives .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N,N-Diphenyl-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide, and how do reaction conditions affect yield and purity?

- Methodological Answer : Synthesis involves multi-step reactions, typically starting with cyclization of thiosemicarbazides to form the oxadiazole core. Optimized conditions include using dioxane or DMF as solvents, NaH or K₂CO₃ as bases, and reflux temperatures (80–100°C) for 6–8 hours. For example, coupling the oxadiazole intermediate with N,N-diphenylthioacetamide in acetone under reflux yields the final product. Purity is enhanced via recrystallization (ethanol/dioxane), and yields are monitored by TLC/HPLC .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral features confirm its identity?

- Methodological Answer : ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are critical. Key NMR signals include:

- Thioacetamide S-CH₂ : δ ~4.0–4.5 ppm (¹H), δ ~35–40 ppm (¹³C).

- Oxadiazole protons : δ ~8.0–8.5 ppm (¹H, aromatic coupling).

- m-Tolyl substituents : Distinct splitting patterns for methyl and aromatic protons. HRMS confirms the molecular ion (e.g., [M+H]⁺) .

Q. What solvents and bases are most suitable for its synthesis, and how do they influence reaction kinetics?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while dioxane aids in cyclization. Strong bases (NaH) accelerate deprotonation, whereas milder bases (K₂CO₃) are preferred for coupling reactions. Solvent choice directly impacts reaction rate and byproduct formation .

Advanced Research Questions

Q. How do structural modifications at the oxadiazole ring's 5-position (e.g., m-tolyl vs. other aryl groups) influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with substituents like chloro, nitro, or heteroaryl groups. Bioassays (e.g., enzyme inhibition, cytotoxicity) reveal that electron-withdrawing groups enhance target binding, while bulky substituents reduce bioavailability. Computational docking (e.g., AutoDock) predicts binding affinities to targets like 5-HT₁A receptors .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Reproducing experiments under standardized conditions (pH, temperature) and using orthogonal assays (e.g., LOX inhibition vs. BChE assays) can validate results. Meta-analysis of datasets identifies confounding variables (e.g., impurity levels, solvent residues). Cross-validation with in silico models (e.g., QSAR) further clarifies discrepancies .

Q. How can computational chemistry predict the compound's reactivity and target interactions?

- Methodological Answer : Density functional theory (DFT) calculates electronic properties (HOMO-LUMO gaps, MESP) to predict reactivity sites. Molecular docking simulates interactions with biological targets (e.g., enzymes), but limitations include force field inaccuracies and solvent effects. Hybrid QM/MM methods improve reliability .

Q. What are the proposed mechanisms of action for this compound in modulating biological targets?

- Methodological Answer : Thioacetamide and oxadiazole moieties likely interact with cysteine residues in enzymes (e.g., LOX) or aromatic pockets in receptors. Validation methods include:

- Enzyme inhibition assays : IC₅₀ determination using spectrophotometry.

- Receptor binding studies : Radioligand displacement assays (e.g., ³H-5-HT for 5-HT₁A).

- Mutagenesis : Identifying critical binding residues via site-directed mutagenesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.